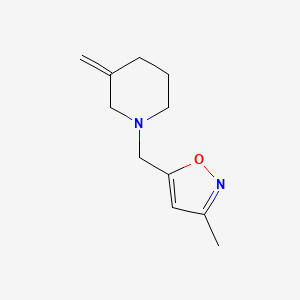
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Aplicaciones Científicas De Investigación
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate
This compound has been used in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , a bioactive compound with high yield and purity . This compound is of potential interest in applications such as pesticides and antioxidants .
Pesticide Application
The compound has been found to be an effective fungicide with selective action . This makes it a valuable tool in the agricultural industry for the control of harmful fungi.
Catalysis
The compound has been involved in reactions that involve catalysis by strong base . This makes it useful in various chemical reactions that require a catalyst.
Drug Development
“N-(1,1-dioxothiolan-3-yl)-N-methylacetamide” has been investigated for its role in drug development, particularly in the treatment of neurodegenerative diseases and cancer. Clinical trials have shown promising results in the use of this compound as a neuroprotective agent.
GIRK1/2 Potassium Channel Activators
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” has been used in the discovery and characterization of a series of compounds as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Neurological Disorders
The compounds synthesized using “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” have shown potential in the treatment of various neurological disorders such as pain perception, epilepsy, reward/addiction, and anxiety .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-5,9H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCQKQUWCARVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)




![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)







acetate](/img/structure/B2443193.png)